molecular formula C19H15ClN4O2S B2934961 N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1116063-25-2

N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2934961
CAS No.: 1116063-25-2
M. Wt: 398.87
InChI Key: YFUOUXCLTDLLQN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimidoindole core with a chlorophenyl and methoxy substituent, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide analogs: Compounds with similar structures but different substituents.

    Pyrimidoindoles: A broader class of compounds with the pyrimidoindole core.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-26-13-6-7-15-14(8-13)17-18(24-15)19(22-10-21-17)27-9-16(25)23-12-4-2-11(20)3-5-12/h2-8,10,24H,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUOUXCLTDLLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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